2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone
Overview
Description
2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C15H13ClO4S It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and a methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyacetophenone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)sulfonyl-1-phenyl-ethanone
- 1-(4-Methoxyphenyl)-2-(4-chlorophenyl)sulfonylethanone
- 4-Chlorophenyl phenyl sulfone
Uniqueness
2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile reagent in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4S/c1-20-13-6-2-11(3-7-13)15(17)10-21(18,19)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZCNPOTRFEWPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396540 | |
Record name | 1T-0850 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61820-97-1 | |
Record name | 1T-0850 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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